

Preparation and Solubility of Thalidomide-O-COOH Stock Solutions: An Application Note

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Compound of Interest

Compound Name: Thalidomide-O-COOH

Cat. No.: B1682943

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Introduction

Thalidomide-O-COOH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins.^{[1][2][3]} Proper preparation and handling of **Thalidomide-O-COOH** stock solutions are critical for ensuring experimental reproducibility and success. This document provides detailed protocols and solubility data to guide researchers in the effective use of this compound.

Chemical Properties

A clear understanding of the fundamental chemical properties of **Thalidomide-O-COOH** is essential for its proper handling and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₅	[1]
Molecular Weight	332.27 g/mol	[1][2][3]
CAS Number	1061605-21-7	[1]
Appearance	Solid	[1]

Solubility Data

The solubility of **Thalidomide-O-COOH** is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.[4] The use of co-solvents is often necessary to achieve desired concentrations for biological assays. It is important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Solvent	Solubility	Notes
DMSO	≥ 42 mg/mL (126.40 mM)	Hygroscopic DMSO can significantly decrease solubility. Use newly opened DMSO for best results.[1]
DMSO	66 mg/mL (198.63 mM)	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (6.26 mM)	A clear solution can be achieved with this co-solvent system.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (6.26 mM)	This formulation also yields a clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (6.26 mM)	Suitable for in vivo applications.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of **Thalidomide-O-COOH** in DMSO.

Materials:

- **Thalidomide-O-COOH** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **Thalidomide-O-COOH** needed using the following formula: $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$
 $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 332.27 \text{ g/mol} \times 1000 = 3.32 \text{ mg}$
- Weigh the compound: Carefully weigh out 3.32 mg of **Thalidomide-O-COOH** powder.
- Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.
- Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1]
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[1][5]}

Preparation of a 1 mg/mL Aqueous Working Solution

This protocol describes the preparation of a lower concentration aqueous solution suitable for cell-based assays, using a co-solvent system.

Materials:

- 10 mM **Thalidomide-O-COOH** in DMSO stock solution
- PEG300
- Tween-80

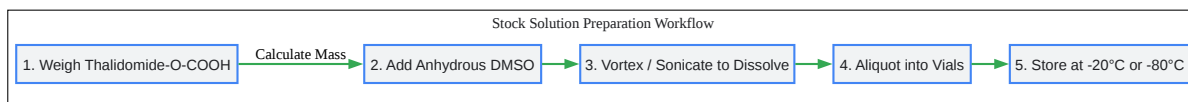
- Saline (0.9% NaCl in ddH₂O)
- Sterile conical tubes

Procedure:

- Prepare the co-solvent mixture: In a sterile conical tube, sequentially add the following, ensuring the solution is clear after each addition:
 - 400 µL PEG300
 - 50 µL Tween-80
 - 450 µL Saline
- Add the stock solution: To the co-solvent mixture, add 100 µL of the 10 mM **Thalidomide-O-COOH** in DMSO stock solution.
- Final Mixing: Vortex the solution thoroughly to ensure homogeneity. This will result in a 1 mg/mL working solution.
- Use immediately: It is recommended to prepare this working solution fresh for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a **Thalidomide-O-COOH** stock solution.

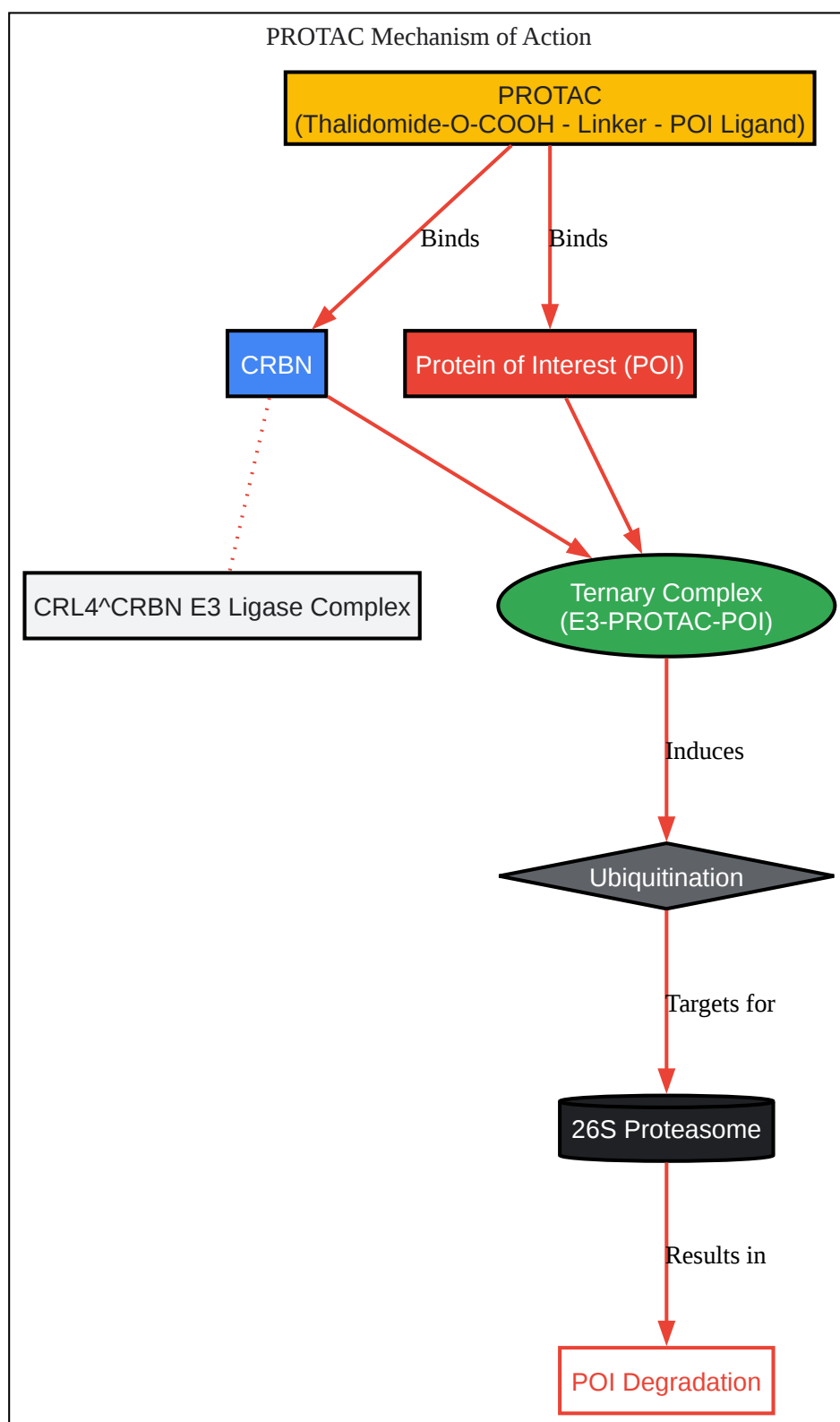


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Caption: Workflow for preparing a **Thalidomide-O-COOH** stock solution.

Signaling Pathway Context

Thalidomide-O-COOH exerts its biological effect by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^{CRBN}) E3 ubiquitin ligase complex. This binding event is the foundational mechanism for its use in PROTACs, which are designed to bring a target protein of interest into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.



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Caption: Mechanism of PROTAC-mediated protein degradation.

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